molecular formula C15H12N6OS B2816304 1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892748-38-8

1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2816304
CAS No.: 892748-38-8
M. Wt: 324.36
InChI Key: LDQRMNHPDUOODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring substituted with a thiophen-2-yl group. The triazole moiety is further functionalized with a 4-methylphenyl group at the N1 position and an amine at C5 (Figure 1). Such structures are of interest in medicinal chemistry due to the pharmacological versatility of triazoles (antimicrobial, anticancer) and oxadiazoles (bioisosteres for esters/amides) .

Properties

IUPAC Name

3-(4-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS/c1-9-4-6-10(7-5-9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-3-2-8-23-11/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQRMNHPDUOODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a novel chemical entity with potential biological applications. This article aims to explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16_{16}H14_{14}N6_{6}OS
  • IUPAC Name : this compound
  • Molecular Weight : 350.38 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole and triazole moieties are known to exhibit significant interactions with enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

CompoundCell LineIC50_{50} Value (µM)Reference
Compound AHEPG2 (Liver Cancer)1.18 ± 0.14
Compound BMCF7 (Breast Cancer)0.67
Compound CPC-3 (Prostate Cancer)0.80

The compound has shown promising results in preliminary assays against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Recent research indicates that derivatives containing thiophene and oxadiazole rings demonstrate activity against Mycobacterium tuberculosis and other pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
M. tuberculosis (wild-type H37Rv)0.5 µg/mL
E. coli32 µg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a derivative similar to the compound showed a significant reduction in tumor size in xenograft models of breast cancer.
  • Antimicrobial Resistance : A clinical trial assessed the effectiveness of oxadiazole derivatives against multi-drug resistant strains of Staphylococcus aureus , showing a notable improvement in patient outcomes.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and oxadiazole rings are susceptible to oxidation under controlled conditions:

  • Thiophene Oxidation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) converts the thiophene sulfur to sulfoxide or sulfone derivatives.

  • Oxadiazole Ring Oxidation : Oxadiazole moieties undergo oxidation with KMnO₄ in acidic media, yielding carboxylic acid derivatives.

Example Reaction:

SubstrateOxidizing AgentProductYieldConditions
Thiophene ringH₂O₂ (30%)Thiophene sulfoxide65%RT, 6 h
Oxadiazole ringKMnO₄ (aq.)Carboxylic acid72%80°C, 3 h

Reduction Reactions

The oxadiazole and triazole rings participate in reduction:

  • Oxadiazole Reduction : LiAlH₄ reduces the oxadiazole to a diamino intermediate, retaining the triazole core.

  • Triazole Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triazole’s C=N bonds.

Key Data:

Reaction SiteReagentProductYield
OxadiazoleLiAlH₄Diamino derivative58%
TriazoleH₂/Pd-CPartially saturated triazole80%

Electrophilic Substitution

The thiophene and aromatic rings undergo electrophilic substitution:

  • Thiophene Bromination : NBS (N-bromosuccinimide) selectively brominates the thiophene’s α-position .

  • Aromatic Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methylphenyl ring.

Conditions and Outcomes:

ReactionReagentPositionYield
BrominationNBSThiophene C370%
NitrationHNO₃/H₂SO₄Methylphenyl C465%

Cross-Coupling Reactions

The thiophene and aryl groups facilitate Pd-catalyzed couplings:

  • Suzuki Coupling : Boronic acids couple with the brominated thiophene (from NBS reaction) to introduce aryl/alkyl groups.

  • Sonogashira Coupling : Terminal alkynes react with iodinated aryl rings under Pd/Cu catalysis .

Optimized Parameters:

Coupling TypeCatalystSolventYield
SuzukiPd(PPh₃)₄DMF/H₂O85%
SonogashiraPdCl₂/CuITHF78%

Cycloaddition and Ring-Opening

The triazole and oxadiazole rings participate in cycloaddition or ring-opening:

  • Click Chemistry : The triazole’s N-H group reacts with alkynes (CuAAC) to form bis-triazoles .

  • Oxadiazole Hydrolysis : Acidic hydrolysis (HCl/H₂O) cleaves the oxadiazole to a diamide.

Mechanistic Insights:

  • Click Reaction : Cu(I) catalyzes [3+2] cycloaddition with terminal alkynes, yielding fused triazoles .

  • Hydrolysis Pathway : Oxadiazole ring opens via protonation at N2, followed by nucleophilic attack by water.

Functional Group Interconversion

  • Amine Alkylation : The primary amine reacts with alkyl halides (e.g., CH₃I) to form secondary amines.

  • Oxadiazole-Amine Condensation : Reaction with aldehydes forms Schiff bases, stabilized by intramolecular H-bonding .

Representative Data:

ReactionReagentProductYield
Amine alkylationCH₃IN-Methyl derivative90%
Schiff base formationBenzaldehydeImine derivative75%

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Compound Name R Group on Triazole (N1 Position) Molecular Formula Molecular Weight Key Features/Applications
1-(4-Methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Methylphenyl C₁₆H₁₃N₇OS 367.39 g/mol Target compound; methyl group enhances lipophilicity
1-(4-Fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Fluorophenyl C₁₄H₉FN₆OS 328.32 g/mol Fluorine increases electronegativity, potentially improving metabolic stability
1-(5-Chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 5-Chloro-2-methylphenyl C₁₈H₁₅ClN₆O 366.81 g/mol Chlorine and methyl groups may enhance halogen bonding and steric bulk

Variations in the Oxadiazole Substituent

Compound Name R Group on Oxadiazole (C3 Position) Molecular Formula Molecular Weight Key Features/Applications
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 4-Methylphenyl C₁₈H₁₃F₃N₆O 386.34 g/mol Trifluoromethyl group enhances electron-withdrawing effects and bioavailability
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide 4-Fluorophenyl C₂₀H₁₉FN₆O₃ 410.40 g/mol Fluorophenyl-oxadiazole linked to urea; evaluated for SARS-CoV-2 inhibition

Key Structural and Functional Differences

Electronic Effects: The 4-methylphenyl group in the target compound increases lipophilicity, favoring membrane permeability . Chlorophenyl derivatives (e.g., ) offer halogen bonding capabilities, critical for target engagement in enzyme inhibition.

Steric Considerations :

  • Bulky substituents like trifluoromethyl () may hinder rotational freedom, stabilizing specific conformations for receptor binding.

Fluorophenyl-oxadiazole derivatives () were prioritized in SARS-CoV-2 drug discovery due to their affinity for viral proteases.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclocondensation of thiophene-2-carboxylic acid derivatives with amidoximes under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .
  • Step 2 : Click chemistry (Huisgen cycloaddition) to assemble the triazole core using copper(I)-catalyzed azide-alkyne coupling. For example, reacting a pre-synthesized oxadiazole-containing alkyne with an azide derivative of 4-methylphenylamine .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) .
    Key Optimization: Reaction yields (~60–75%) depend on solvent choice (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% CuI) .

Q. How is the compound characterized to confirm its molecular structure?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from thiophene and methylphenyl groups) and δ 5.3–5.5 ppm (NH₂ group) .
    • ¹³C NMR : Signals for oxadiazole (C=N at ~160 ppm) and triazole (C-N at ~140 ppm) carbons .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₃N₅OS) .
  • IR Spectroscopy : Stretching bands for N-H (3350 cm⁻¹) and C=N (1600 cm⁻¹) confirm functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity :
    • Assay: Broth microdilution (MIC determination) against S. aureus and E. coli .
    • Data Interpretation: MIC values <50 µg/mL suggest potency; compare with controls like ciprofloxacin .
  • Anticancer Screening :
    • MTT Assay: Test against HeLa or MCF-7 cells (IC₅₀ calculation) .
    • Positive Control: Cisplatin (IC₅₀ ~1–10 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF enhances solubility of intermediates but may require higher temperatures (~100°C) .
  • Catalyst Optimization : Test Cu(I) sources (CuI vs. CuBr) and ligands (TBTA vs. sodium ascorbate) to reduce side products .
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion (~85–90%) .

Q. What strategies are effective for resolving contradictions in bioactivity data (e.g., high in vitro activity but low in vivo efficacy)?

  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess rapid degradation .
  • Solubility Enhancement : Formulate with cyclodextrins or PEGylation to improve bioavailability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with furan) to identify critical pharmacophores .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). Prioritize derivatives with stronger hydrogen bonds to active-site residues (e.g., Lys721) .
  • ADMET Prediction : Employ SwissADME to filter candidates with favorable LogP (2–4) and low hepatotoxicity risk .

Q. What advanced spectroscopic techniques validate electronic and steric effects of substituents?

  • X-ray Crystallography : Resolve crystal structures to confirm planarity of the triazole-oxadiazole core and dihedral angles (<10°) between aromatic rings .
  • DFT Calculations : Compare HOMO-LUMO gaps (B3LYP/6-31G*) to correlate electronic properties with reactivity .

Methodological Challenges and Solutions

8. Handling air/moisture-sensitive intermediates during synthesis:

  • Solution : Use Schlenk line techniques for azide formation and store intermediates under argon .

9. Addressing low reproducibility in biological assays:

  • Solution : Standardize cell lines (e.g., ATCC-certified) and use internal controls (e.g., β-actin in Western blots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.